molecular formula C13H8BrN3OS B12946361 N-(7-Bromothiazolo[4,5-c]pyridin-2-yl)benzamide

N-(7-Bromothiazolo[4,5-c]pyridin-2-yl)benzamide

Cat. No.: B12946361
M. Wt: 334.19 g/mol
InChI Key: ZCNFEFQQLMVMQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-Bromothiazolo[4,5-c]pyridin-2-yl)benzamide is a heterocyclic compound that features a thiazole ring fused to a pyridine ring, with a bromine atom at the 7th position and a benzamide group attached to the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Bromothiazolo[4,5-c]pyridin-2-yl)benzamide typically involves the construction of the thiazolo[4,5-c]pyridine core followed by the introduction of the bromine atom and the benzamide group. One common method starts with the preparation of a pyridine derivative, which is then subjected to thiazole annulation. The bromination of the thiazolo[4,5-c]pyridine intermediate is achieved using bromine or a brominating agent under controlled conditions. Finally, the benzamide group is introduced through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions and to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(7-Bromothiazolo[4,5-c]pyridin-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different pharmacological properties .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(7-Bromothiazolo[4,5-c]pyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(7-Bromothiazolo[4,5-c]pyridin-2-yl)benzamide stands out due to its unique combination of the thiazolo[4,5-c]pyridine core with a bromine atom and a benzamide group.

Properties

Molecular Formula

C13H8BrN3OS

Molecular Weight

334.19 g/mol

IUPAC Name

N-(7-bromo-[1,3]thiazolo[4,5-c]pyridin-2-yl)benzamide

InChI

InChI=1S/C13H8BrN3OS/c14-9-6-15-7-10-11(9)19-13(16-10)17-12(18)8-4-2-1-3-5-8/h1-7H,(H,16,17,18)

InChI Key

ZCNFEFQQLMVMQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC3=CN=CC(=C3S2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.